Caspase-1 Inhibitory Potency of VX765 Active Metabolite Versus Broad-Spectrum Caspase Inhibitors
The active metabolite of VX765, VRT-043198, exhibits sub-nanomolar potency against caspase-1 with a Ki value of 0.8 nM, which is approximately 48,750-fold more potent than the broad-spectrum caspase inhibitor Boc-D-FMK (Ki = 39 µM for caspase-1) and >100-fold more selective than other caspase family members [1]. This selectivity contrasts sharply with pan-caspase inhibitors such as Z-VAD-FMK, which lack isozyme discrimination and may confound experimental interpretation by simultaneously inhibiting both inflammatory and apoptotic caspases [2].
| Evidence Dimension | Caspase-1 inhibition potency (Ki) |
|---|---|
| Target Compound Data | 0.8 nM (VRT-043198, active metabolite of VX765) |
| Comparator Or Baseline | Boc-D-FMK: 39 µM (39,000 nM) for caspase-1; Z-VAD-FMK: not isozyme-selective |
| Quantified Difference | VRT-043198 is ~48,750-fold more potent than Boc-D-FMK against caspase-1 |
| Conditions | Cell-free enzymatic assay; Ki determined for recombinant caspase-1 |
Why This Matters
This sub-nanomolar potency and high selectivity minimize confounding off-target caspase inhibition, enabling cleaner experimental interpretation in mechanistic studies of inflammasome-driven inflammation.
- [1] Boxer MB, Shen M, Auld DS, et al. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. ChemMedChem. 2010;5(5):730-738. View Source
- [2] Chauvier D, Ankri S, Charriaut-Marlangue C, et al. Broad-spectrum caspase inhibitors: from myth to reality? Cell Death Differ. 2007;14(2):387-391. View Source
